(2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide
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Overview
Description
(2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is an organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide typically involves the reaction of ethyl 2-cyanoacetate with 3-ethyl-4-oxo-1,3-thiazolidine-2-thione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex thiazolidine derivatives.
Biology and Medicine: In medicinal chemistry, (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Industry: The compound finds applications in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazolidine ring are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- (2E)-2-cyano-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
- (2E)-2-cyano-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide
- (2E)-2-cyano-2-(3-phenyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Comparison: Compared to its analogs, (2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is unique due to the presence of the ethyl group at the 3-position of the thiazolidine ring. This structural variation can influence its reactivity, biological activity, and physical properties, making it a distinct compound with specific applications.
Properties
IUPAC Name |
(2E)-2-cyano-2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-6(12)4-14-8(11)5(3-9)7(10)13/h2,4H2,1H3,(H2,10,13)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCKEJBTRHGDPX-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)CS/C1=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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